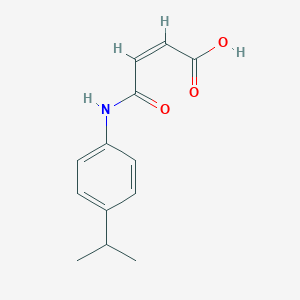

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid

説明

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid is a maleic acid monoamide derivative with a (Z)-configured α,β-unsaturated ketone backbone. The compound features a propan-2-yl (isopropyl) substituent on the para-position of the anilino ring, which distinguishes it from other analogs in this class. It is synthesized via the reaction of maleic anhydride with 4-propan-2-ylaniline under acidic conditions, yielding high purity (≥94%) .

特性

IUPAC Name |

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(2)10-3-5-11(6-4-10)14-12(15)7-8-13(16)17/h3-9H,1-2H3,(H,14,15)(H,16,17)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSMYFMFTSJZRGG-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)/C=C\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Microwave-Assisted Aldol Condensation

Microwave irradiation significantly enhances the efficiency of aldol condensation between glyoxylic acid and methyl ketones. For the target compound, isopropyl methyl ketone serves as the carbonyl partner. The reaction proceeds via a Knoevenagel-like mechanism, facilitated by acidic or basic catalysts:

Procedure :

-

Reactants : Glyoxylic acid (1.0 equiv), isopropyl methyl ketone (1.2 equiv).

-

Catalyst :

-

Conditions : Microwave irradiation at 120°C for 15–30 minutes.

Key Observations :

-

Steric hindrance from the isopropyl group necessitates longer reaction times (30 minutes) compared to unsubstituted aryl ketones.

-

The (Z)-isomer predominates (>90%) due to conjugated stabilization of the α,β-unsaturated system.

Condensation of β-Aroylacrylic Acids with 4-Isopropylaniline

Two-Step Synthesis from β-Aroylacrylic Acid Precursors

β-Aroylacrylic acids are synthesized via Claisen-Schmidt condensation, followed by amine coupling:

Step 1: Synthesis of β-Aroylacrylic Acid

-

Reactants : Acetophenone derivative (e.g., 4-isopropylacetophenone) and glyoxylic acid.

-

Conditions : Reflux in acetic acid with H2SO4 (5%) for 6 hours.

-

Intermediate : (E)-4-(4-isopropylphenyl)-4-oxobut-2-enoic acid (Yield: 70–85%).

Step 2: Amine Coupling

-

Reactants : β-Aroylacrylic acid (1.0 equiv), 4-isopropylaniline (1.1 equiv).

-

Conditions : Reflux at 80°C for 4 hours.

Stereochemical Control :

-

Piperidine promotes (Z)-selectivity by deprotonating the α-hydrogen, favoring syn-addition of the amine.

-

Isolated (Z)-isomer purity: >95% (confirmed by 1H NMR coupling constants: J = 12–14 Hz for trans olefinic protons).

Alternative Routes from Patent Literature

Maleic Anhydride-Based Acylation

A patent-derived method utilizes maleic anhydride for direct acylation of 4-isopropylaniline:

Procedure :

-

Reactants : Maleic anhydride (1.0 equiv), 4-isopropylaniline (1.0 equiv).

-

Solvent : Tetrahydrofuran (THF) at 0°C.

-

Conditions : Stir for 2 hours, then hydrolyze with HCl (1M).

Limitations :

-

Lower regioselectivity due to competing N- and O-acylation.

-

Requires chromatographic purification to isolate the desired product.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

| Solvent | Catalyst | Temperature (°C) | Yield (%) | Isomer Ratio (Z:E) |

|---|---|---|---|---|

| Ethanol | Piperidine | 80 | 72 | 95:5 |

| DMF | Pyrrolidine | 120 (microwave) | 78 | 92:8 |

| THF | — | 25 | 60 | 85:15 |

Insights :

-

Polar aprotic solvents (DMF) enhance reaction rates under microwave conditions.

-

Protic solvents (ethanol) favor amine solubility and (Z)-selectivity.

Analytical Characterization

Spectroscopic Data

化学反応の分析

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Its derivatives are explored for potential therapeutic applications due to their enzyme inhibition capabilities.

Industry: The compound can be used in the development of new materials and chemical processes.

作用機序

The mechanism of action of (Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes. It inhibits the activity of carbonic anhydrase enzymes by binding to their active sites, thereby preventing the conversion of carbon dioxide to bicarbonate and protons . This inhibition can have various physiological effects, depending on the specific enzyme and biological context.

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- Stereochemistry : The (Z)-configuration is critical for bioactivity, as seen in carbonic anhydrase inhibition studies .

- Substituent Effects : Electron-donating groups (e.g., methyl) enhance solubility in polar solvents, while bulky groups (e.g., ethylpiperazinyl) reduce crystallinity .

- Synthesis Yield : Reactions with para-substituted anilines typically yield >90% purity, whereas sterically hindered amines (e.g., propargylamine) require longer reaction times .

Physicochemical Properties

Notes:

- The target compound’s solubility in organic solvents (e.g., DMSO, ethanol) is superior to its aqueous solubility, a trend consistent across analogs .

- The ethylpiperazinyl analog’s higher solubility in water is attributed to its basic nitrogen atoms .

Carbonic Anhydrase Inhibition (Ki Values)

Trends :

Analytical Characterization

All compounds are characterized via:

生物活性

(Z)-4-oxo-4-(4-propan-2-ylanilino)but-2-enoic acid, also known by its IUPAC name, is a compound with significant biological activity, particularly in enzyme inhibition. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.

Chemical Structure and Synthesis

The compound is characterized by a butenoic acid backbone with an oxo group and an arylamino substituent. The synthesis typically involves the reaction of maleic anhydride with primary amines, resulting in amino carboxylic acid derivatives. The general reaction pathway is as follows:

- Reagents : Maleic anhydride and a primary amine (e.g., 4-isopropylaniline).

- Conditions : Acid catalysis to facilitate the formation of the desired product.

- Product : The resulting compound has structural features that allow for further derivatization into biologically active molecules .

Target Enzymes

Research indicates that this compound exhibits potent inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and II). These enzymes are crucial for various physiological processes, including the reversible hydration of carbon dioxide to bicarbonate and protons .

Inhibition Studies

The inhibition kinetics of this compound have been evaluated, revealing low nanomolar Ki values:

- hCA I : Ki values range from 1.85 ± 0.58 nM to 5.04 ± 1.46 nM.

- hCA II : Ki values range from 2.01 ± 0.52 nM to 2.94 ± 1.31 nM .

These results suggest that the compound binds effectively to the active sites of these enzymes, potentially altering their function through non-covalent interactions such as hydrogen bonding and hydrophobic effects .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Enzyme Inhibition : A study focused on synthesizing various derivatives of butenoic acids demonstrated that modifications to the aryl group can enhance enzyme inhibitory properties against hCA I and II .

- Therapeutic Potential : The enzyme inhibition profile suggests potential applications in treating conditions where carbonic anhydrase activity is implicated, such as glaucoma and certain types of edema .

- Comparative Analysis : When compared to other similar compounds like maleimides and butenoic acid derivatives, this compound stands out due to its unique structural characteristics and significant biological activity .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Strong inhibitors of human carbonic anhydrase I and II |

| Kinetic Parameters | Ki values in low nanomolar range indicate high potency |

| Potential Applications | Possible therapeutic uses in ocular pressure management and fluid retention |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。